molecular formula C24H22ClFN4O3 B283883 6-Amino-4-{2-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-{2-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No. B283883
M. Wt: 468.9 g/mol
InChI Key: WTYYVHZVZOYOKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-4-{2-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a chemical compound that has attracted significant attention from researchers due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound belongs to the pyrazole family, which is known for its diverse biological activities.

Mechanism of Action

The mechanism of action of 6-Amino-4-{2-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves the inhibition of specific enzymes and signaling pathways that are involved in various cellular processes. For example, this compound has been shown to inhibit the activity of protein kinases, such as ERK1/2, JNK, and p38, which are involved in cell proliferation, differentiation, and survival. Additionally, this compound has been reported to inhibit the activity of proteases, such as MMP-2 and MMP-9, which are involved in extracellular matrix remodeling and cancer metastasis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-Amino-4-{2-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile are diverse and depend on the specific target enzyme or signaling pathway that is inhibited. For example, the inhibition of protein kinases by this compound can lead to the suppression of cell growth and the induction of apoptosis in cancer cells. The inhibition of proteases by this compound can lead to the prevention of cancer metastasis and the reduction of inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using 6-Amino-4-{2-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile in lab experiments include its high potency, selectivity, and versatility in targeting various enzymes and signaling pathways. However, the limitations of using this compound in lab experiments include its complex synthesis method, high cost, and potential toxicity.

Future Directions

There are several future directions for the research on 6-Amino-4-{2-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. These include:
1. The development of more efficient and cost-effective synthesis methods for this compound.
2. The screening of this compound against a larger panel of enzymes and signaling pathways to identify new therapeutic targets.
3. The optimization of the pharmacokinetic properties of this compound to improve its bioavailability and reduce its toxicity.
4. The evaluation of the in vivo efficacy of this compound in animal models of various diseases.
5. The investigation of the potential synergistic effects of this compound with other drugs or natural compounds.
6. The exploration of the potential applications of this compound in other fields, such as material science and catalysis.
Conclusion:
6-Amino-4-{2-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a promising compound that has the potential to revolutionize the field of medicinal chemistry and pharmacology. Its potent inhibitory activity against various enzymes and signaling pathways, along with its diverse biological activities, make it a valuable tool for scientific research. However, further research is needed to fully explore its potential and overcome its limitations.

Synthesis Methods

The synthesis of 6-Amino-4-{2-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves a multi-step process that requires expertise in organic chemistry. One of the most common methods for synthesizing this compound involves the condensation of 3-methoxy-4-hydroxybenzaldehyde with 2-chloro-6-fluorobenzyl bromide in the presence of a base, followed by the addition of propylamine and the cyclization of the resulting intermediate with ethyl cyanoacetate.

Scientific Research Applications

The potential applications of 6-Amino-4-{2-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile in scientific research are numerous. This compound has been shown to exhibit potent inhibitory activity against various enzymes, including kinases and proteases, which are involved in several pathological conditions, such as cancer, inflammation, and viral infections. Additionally, this compound has been reported to possess antioxidant, antibacterial, and antifungal properties.

properties

Molecular Formula

C24H22ClFN4O3

Molecular Weight

468.9 g/mol

IUPAC Name

6-amino-4-[2-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxyphenyl]-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C24H22ClFN4O3/c1-3-6-18-21-20(14(11-27)23(28)33-24(21)30-29-18)13-7-4-10-19(31-2)22(13)32-12-15-16(25)8-5-9-17(15)26/h4-5,7-10,20H,3,6,12,28H2,1-2H3,(H,29,30)

InChI Key

WTYYVHZVZOYOKO-UHFFFAOYSA-N

SMILES

CCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=C(C(=CC=C3)OC)OCC4=C(C=CC=C4Cl)F

Canonical SMILES

CCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=C(C(=CC=C3)OC)OCC4=C(C=CC=C4Cl)F

Origin of Product

United States

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